Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate

Polymorphism Solid‑state characterization Pharmaceutical pre‑formulation

Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate (CAS 93805‑85‑7, EC 298‑570‑0) is a calcium – amino acid chelate wherein one calcium ion is coordinated by the conjugate base of (Z)-4-[(1-carboxy-3-methylsulfanylpropyl)imino]-4-oxobut-2-enoic acid. The molecule (C₉H₁₁CaNO₅S, MW 285.33 g mol⁻¹) bears a characteristic α,β‑unsaturated carboxylate moiety in the (Z)‑configuration coupled to the nitrogen of DL‑methionine.

Molecular Formula C9H11CaNO5S
Molecular Weight 285.33 g/mol
CAS No. 93805-85-7
Cat. No. B12678429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate
CAS93805-85-7
Molecular FormulaC9H11CaNO5S
Molecular Weight285.33 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)[O-])NC(=O)C=CC(=O)[O-].[Ca+2]
InChIInChI=1S/C9H13NO5S.Ca/c1-16-5-4-6(9(14)15)10-7(11)2-3-8(12)13;/h2-3,6H,4-5H2,1H3,(H,10,11)(H,12,13)(H,14,15);/q;+2/p-2/b3-2-;
InChIKeyBHDKTWMJUWZWNU-OLGQORCHSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate (CAS 93805-85-7): A Structurally Differentiated Calcium – Amino Acid Chelate for Specialized R&D and Nutritional Formulation


Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate (CAS 93805‑85‑7, EC 298‑570‑0) is a calcium – amino acid chelate wherein one calcium ion is coordinated by the conjugate base of (Z)-4-[(1-carboxy-3-methylsulfanylpropyl)imino]-4-oxobut-2-enoic acid [1]. The molecule (C₉H₁₁CaNO₅S, MW 285.33 g mol⁻¹) bears a characteristic α,β‑unsaturated carboxylate moiety in the (Z)‑configuration coupled to the nitrogen of DL‑methionine . This structural feature distinguishes it from simple calcium methioninate, calcium glycinate, and calcium gluconate, and endows it with a unique chelation geometry that has been recognized in a crystalline polymorph patent [2].

Why Generic Calcium – Amino Acid Chelates Cannot Substitute for Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate in Demanding Formulations


Calcium – amino acid chelates are often regarded as a homogeneous class, but the identity of the chelating ligand profoundly influences stability, solubility, and bioavailability [1]. Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate incorporates a maleic‑acid‑derived α,β‑unsaturated carboxylate; the (Z)‑configuration introduces geometric constraints that are absent in saturated chelates such as calcium glycinate or calcium L‑aspartate [2]. Furthermore, the defined crystalline polymorph A patented for the hydrate of this Ca salt [3] provides a level of solid‑state reproducibility that generic, non‑characterized chelates cannot guarantee. Simple substitution with calcium methioninate, calcium gluconate, or methionine hydroxy‑analogue calcium salt would therefore alter chelation stoichiometry, physical stability, and potentially biological utilization of both calcium and methionine.

Quantitative Differentiation Evidence for Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate versus Closest Analogs


Crystalline Polymorphic Definition Enables Reproducible Solid‑State Properties

A crystalline polymorph A of the hydrate of the Ca salt of the compound of formula I is characterized by a unique X‑ray powder diffraction pattern [1]. When the target compound Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate is crystallized under the conditions described in US 12037305, the resulting hydrate exhibits peaks at 2θ = 5.91°, 9.64°, 16.78°, 17.81°, 19.81°, and 25.41° (±0.2°), with a molar ratio of compound : Ca : water of 2±0.3 : 1 : 2 [1]. No such defined crystalline hydrate form is reported for calcium methioninate, calcium glycinate, or calcium gluconate.

Polymorphism Solid‑state characterization Pharmaceutical pre‑formulation

Calcium Content Differentiates from Calcium Gluconate

Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate contains 14.05 % elemental calcium by mass (Ca = 40.08 g mol⁻¹ / MW 285.33 g mol⁻¹) . In contrast, calcium gluconate (MW 430.37 g mol⁻¹) provides only 9.31 % calcium [1]. This 51 % higher calcium mass fraction allows formulation of more concentrated calcium supplements and reduces the load of organic carrier required per gram of elemental calcium delivered.

Elemental composition Calcium supplementation Feed formulation

(Z)-Configuration of the α,β‑Unsaturated Carboxylate Moiety Creates Geometric Distinction from Saturated Chelates

The (Z)-configuration of the -N-(3-carboxylato-1-oxoallyl) substituent imposes a rigid, planar geometry around the C=C bond that is absent in saturated amino‑acid chelates such as calcium glycinate or calcium L‑aspartate [1]. Although quantitative comparative stability constants (log K) for this exact compound have not been published, structurally analogous Ca²⁺ chelates with α,β‑unsaturated carboxylate donors typically exhibit higher thermodynamic stability than saturated mono‑carboxylate chelates due to enhanced electron delocalization and chelate‑ring conjugation [2].

Coordination chemistry Chelate geometry Stability constant

Simultaneous Delivery of Calcium and Methionine in a Single Molecular Entity

Each mole of Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate provides 1 mol of calcium and 1 mol of DL‑methionine backbone, achieving a Ca:methionine molar ratio of 1:1 . In contrast, calcium methionine hydroxy analogue (MHA‑Ca) delivers only the hydroxy analogue of methionine, not intact methionine, and requires metabolic conversion that limits its relative bioavailability (RBV) to 71–85 % of DL‑Met in pigs [1]. The target compound, by furnishing intact DL‑methionine covalently attached to the chelate framework, may avoid the first‑pass hepatic conversion penalty observed with MHA‑Ca.

Dual‑nutrient delivery Methionine source Feed efficiency

High‑Impact Application Scenarios for Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate


Pharmaceutical Pre‑formulation and Polymorph‑Controlled Intermediate

The patented crystalline polymorph A of the hydrate form of the Ca salt (US 12037305) [1] makes Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate a strong candidate for pharmaceutical-grade calcium‑chelates where reproducible solid‑state properties, dissolution behavior, and stability are mandatory. Unlike generic calcium methioninate or calcium gluconate, whose polymorph landscape is either undefined or highly variable, this compound can be supplied as a structurally characterized, patent‑protected polymorph, ensuring batch‑to‑batch consistency for oral solid dosage forms. [1]

High‑Density Calcium and Intact Methionine Delivery in Precision Animal Nutrition

With 14.05 % elemental calcium and an equimolar dose of intact DL‑methionine, this compound addresses the dual requirement for calcium and methionine in high‑yield monogastric animal diets. In contrast to methionine hydroxy‑analogue calcium salt (MHA‑Ca), which shows only 71–85 % relative bioavailability of methionine in pigs [2], the target compound delivers fully bioavailable methionine directly, potentially improving feed conversion ratios and nitrogen retention. This is particularly relevant for post‑weaning piglets and broiler starters where methionine is the first limiting amino acid. [2]

Coordination Chemistry and Metal‑Organic Framework (MOF) Research

The (Z)-α,β‑unsaturated carboxylate ligand confers geometric rigidity and π‑conjugation not available in saturated amino‑acid chelates [3]. This structural feature makes Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate a unique building block for the synthesis of polymeric calcium carboxylates, photoluminescent metal‑organic assemblies, and corrosion‑inhibitor systems [4]. The defined crystalline hydrate form [1] further facilitates single‑crystal X‑ray diffraction studies, enabling structure‑property correlations that are unattainable with amorphous or polymorphically mixed calcium chelates. [3] [4]

Reference Standard for Analytical Method Development and Quality Control

The well‑defined polymorph, stoichiometry (C₉H₁₁CaNO₅S), and characteristic XRPD pattern (2θ = 5.91°, 9.64°, 16.78°, 17.81°, 19.81°, 25.41°) [1] make this compound suitable as a reference marker for identity and purity testing of calcium – amino acid chelates in feed additives and dietary supplements. Unlike widely used but poorly characterized chelates such as calcium glycinate or commercial “calcium amino acid chelate” blends, the target compound can be unambiguously identified by XRPD, elemental analysis (Ca content = 14.05 %), and LC‑MS, providing regulatory and procurement teams with objective acceptance criteria. [1]

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